(4,4,4-trifluoro-3-hydroxybutyl) 4-methylbenzenesulfonate
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Overview
Description
(4,4,4-trifluoro-3-hydroxybutyl) 4-methylbenzenesulfonate is an organic compound that belongs to the class of sulfonic acid esters. This compound is characterized by the presence of a toluenesulfonic acid moiety and a trifluorohydroxybutyl ester group. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,4,4-trifluoro-3-hydroxybutyl) 4-methylbenzenesulfonate typically involves the esterification of 4-Toluenesulfonic acid with 4,4,4-trifluoro-3-hydroxybutanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-Toluenesulfonic acid itself, under reflux conditions. The reaction mixture is then purified by recrystallization or distillation to obtain the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher efficiency and yield. The use of azeotropic distillation can also be employed to remove water formed during the esterification process, driving the reaction to completion.
Chemical Reactions Analysis
Types of Reactions
(4,4,4-trifluoro-3-hydroxybutyl) 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The trifluorohydroxybutyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: 4-Toluenesulfonic acid and trifluorobutyric acid.
Reduction: 4-Toluenesulfonic acid and 4,4,4-trifluoro-3-hydroxybutanol.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
(4,4,4-trifluoro-3-hydroxybutyl) 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in esterification and transesterification reactions.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4,4,4-trifluoro-3-hydroxybutyl) 4-methylbenzenesulfonate involves its ability to act as an electrophile in chemical reactions. The sulfonic acid ester group is highly reactive and can undergo nucleophilic attack, leading to the formation of various products. The trifluorohydroxybutyl group can also participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-Toluenesulfonic acid methyl ester
- 4-Toluenesulfonic acid ethyl ester
- 4-Toluenesulfonic acid isopropyl ester
Uniqueness
(4,4,4-trifluoro-3-hydroxybutyl) 4-methylbenzenesulfonate is unique due to the presence of the trifluorohydroxybutyl group, which imparts distinct chemical properties such as increased hydrophobicity and stability. This makes it particularly useful in applications where these properties are desired, such as in the synthesis of fluorinated pharmaceuticals and specialty chemicals.
Properties
Molecular Formula |
C11H13F3O4S |
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Molecular Weight |
298.28 g/mol |
IUPAC Name |
(4,4,4-trifluoro-3-hydroxybutyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H13F3O4S/c1-8-2-4-9(5-3-8)19(16,17)18-7-6-10(15)11(12,13)14/h2-5,10,15H,6-7H2,1H3 |
InChI Key |
OJNYFPDUUFJQBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC(C(F)(F)F)O |
Origin of Product |
United States |
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